N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with acetyl and methoxyphenyl groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route might involve the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Methoxyphenyl Group: This step can be carried out through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-N’-(2-methoxyphenyl)urea: This compound shares similar functional groups but differs in the core structure.
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the pyrrolidine ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)14-7-9-16(10-8-14)21-20(25)15-11-19(24)22(12-15)17-5-3-4-6-18(17)26-2/h3-10,15H,11-12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJHOZIWVLRYEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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